2-(2-Methylpiperidin-1-YL)propan-1-OL
Description
2-(2-Methylpiperidin-1-YL)propan-1-OL is a nitrogen-containing heterocyclic alcohol characterized by a piperidine ring substituted with a methyl group at the 2-position and a propan-1-ol side chain. Structural analogs, such as 1-(2-Methylpiperazin-1-YL)propan-2-OL (CAS 126934-46-1) and 2-Methyl-1-[(2S)-piperazin-2-YL]propan-2-OL (CAS 660862-61-3), provide a basis for comparative analysis .
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLHKSQISSPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660760 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33742-65-3 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-(2-Methylpiperidin-1-YL)propan-1-OL, also known as a piperidine derivative, is a compound with significant biological activity, particularly in pharmacology. Its structure includes a hydroxyl group and a piperidine ring, which contribute to its interactions with various biological systems. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₉NO
- Molecular Weight : 157.26 g/mol
- Structure : Contains a six-membered piperidine ring and a propanol chain with a hydroxyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Receptor Interaction : The compound acts as a ligand for several receptors, influencing neurotransmitter systems and metabolic processes. This interaction suggests potential applications in treating neurological disorders and metabolic diseases.
- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activities, particularly those related to phospholipid metabolism. Its ability to inhibit lysosomal phospholipase A2 (PLA2G15) has been highlighted, linking it to drug-induced phospholipidosis .
- Pharmacological Implications : Given its structural characteristics, this compound is considered a candidate for further research in drug development, particularly for conditions involving neurotransmitter dysregulation.
Table 1: Summary of Biological Activities
Case Study: Inhibition of PLA2G15
A study focused on the inhibition of PLA2G15 revealed that 144 compounds inhibited this enzyme's activity, with implications for drug-induced phospholipidosis. Among these, this compound was noted for its significant inhibitory effect. This finding underscores the importance of this compound in understanding the mechanisms behind drug toxicity and potential therapeutic interventions .
Comparative Analysis with Similar Compounds
The unique structural configuration of this compound differentiates it from other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Different methyl substitution on the piperidine ring |
| 1-(2-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Hydroxyl group positioned differently |
| 3-(2-Methylpiperidin-1-YL)propan-1-Ol | C₉H₁₉NO | Variation in the position of piperidine attachment |
Scientific Research Applications
Chemistry
2-(2-Methylpiperidin-1-YL)propan-1-OL serves as a crucial building block in organic synthesis. It is employed in various chemical reactions, including:
- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.
- Reagent in Chemical Reactions : The compound is utilized in various chemical transformations, including oxidation and reduction reactions.
| Reaction Type | Product Formed |
|---|---|
| Oxidation | 2-(2-Methylpiperidin-1-YL)propan-1-one |
| Reduction | 2-(2-Methylpiperidin-1-YL)propan-1-amine |
| Substitution | 2-(2-Methylpiperidin-1-YL)propan-1-yl halides |
Biology
In biological research, this compound is utilized to study enzyme mechanisms and receptor interactions:
- Enzyme Mechanism Studies : It is used to explore the catalytic mechanisms of various enzymes.
- Ligand in Receptor Binding Studies : The compound can bind to specific receptors, helping elucidate receptor-ligand interactions.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Therapeutic Potential : Research indicates its potential as a precursor in synthesizing pharmaceutical compounds targeting neurodegenerative diseases.
Pharmacological Effects
The compound exhibits several pharmacological effects, including:
- Neuroprotective Effects : By modulating neurotransmitter systems, it may help preserve cognitive functions.
| Effect Type | Description |
|---|---|
| Neuroprotective | Inhibition of acetylcholinesterase activity |
| Analgesic | Potential pain-relieving properties |
| Antidepressant | Modulation of neurotransmitter levels |
Case Study 1: Neuroprotective Properties
In a study investigating the neuroprotective effects of the compound, researchers found that it inhibited acetylcholinesterase activity, leading to enhanced cholinergic transmission. This suggests potential applications in treating Alzheimer's disease.
Case Study 2: Antifungal Activity
Another study examined the antifungal properties of similar piperidine derivatives. Results indicated significant inhibitory effects against Candida albicans, demonstrating the compound's potential in antifungal drug development.
Comparison with Similar Compounds
Structural and Functional Differences
- Heterocyclic Core : The piperidine ring in this compound contains one nitrogen atom, whereas the analogs in and feature a piperazine ring with two nitrogen atoms. Piperazine derivatives often exhibit enhanced solubility in aqueous media due to increased polarity .
- Alcohol Position : The primary alcohol in this compound contrasts with the secondary and tertiary alcohols in the analogs. Tertiary alcohols (e.g., in CAS 660862-61-3) are less reactive in esterification or oxidation reactions compared to primary alcohols .
Pharmacological Implications (Hypothetical)
While experimental data for this compound are unavailable, analogs like CAS 126934-46-1 and 660862-61-3 are associated with neurotransmitter receptor modulation. Piperazine derivatives frequently target serotonin or dopamine receptors, whereas piperidine-based compounds may interact with nicotinic acetylcholine receptors. The alcohol substituent’s position and stereochemistry could influence blood-brain barrier permeability and metabolic stability .
Preparation Methods
Method Based on Alkali-Mediated Chloroform Reaction and Azide Substitution
A notable preparation method adapted from a related compound synthesis involves the following steps:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester + Chloroform + Alkali (e.g., DBU, NaOH, LiHMDS) | Formation of a chloroform-derived intermediate via base-mediated reaction at low temperature (-100 to 0 °C) | Controlled molar ratios (1:1 to 1:5) and temperature critical |
| 2 | Intermediate + Sodium azide + Alkali | Azide substitution in alcoholic solvent to generate azido intermediate | Mild conditions, solvent choice affects yield |
| 3 | Azido intermediate + Reducing agent | Reduction of azide to amine and simultaneous reduction of other groups to yield 2-amino-2-(1-methyl-4-piperidyl)propan-1-ol | Overall yield >80% for reduction step; total yield of three steps >40% |
This route is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials. The reduction step is particularly efficient, reducing three groups simultaneously.
Reductive Amination Using 2-Methylpiperidine and α-Halo Ketones
Another approach involves the direct reaction of 2-methylpiperidine with α-halo ketones or aldehydes under reductive amination conditions:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Methylpiperidine + α-Halo ketone (e.g., 2-chloro-2-methylpropanal) + Base (Et3N) | Formation of imine intermediate in organic solvent (e.g., toluene) at room temperature to 110 °C overnight | Requires careful control of temperature and stoichiometry |
| 2 | Imine intermediate + Reducing agent (e.g., catalytic hydrogenation with Pd/C) | Catalytic hydrogenation to reduce imine to amine, yielding the target alcohol | Hydrogenation at 40-65 °C under mild pressure; yields depend on catalyst loading and reaction time |
This method allows for the formation of the piperidine ring with a methyl substituent and the propanol side chain in a single sequence. The use of catalytic hydrogenation ensures selective reduction with minimal side products.
Alternative Synthetic Routes and Solvent Systems
- Solvents such as tetrahydrofuran (THF), methanol, and toluene are commonly employed for their ability to dissolve reactants and facilitate reaction kinetics.
- Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydroxide, and lithium bis(trimethylsilyl)amide (LiHMDS) are used to generate reactive intermediates.
- Reducing agents include catalytic hydrogenation systems (Pd/C), borane complexes, or metal hydrides, depending on the substrate and desired selectivity.
| Parameter | Method 3.1 (Alkali + Chloroform + Azide) | Method 3.2 (Reductive Amination) |
|---|---|---|
| Starting materials | 4-Acetyl-piperidine derivative, chloroform, sodium azide | 2-Methylpiperidine, α-halo ketone/aldehyde |
| Key reagents | DBU, NaOH, LiHMDS, reducing agent | Triethylamine, Pd/C catalyst, hydrogen |
| Solvents | Alcohols (MeOH, EtOH), THF, toluene | Toluene, methanol, THF |
| Reaction temperature | -100 to 0 °C (step 1), room temp to 110 °C (steps 2-3) | Room temp to 110 °C (imine formation), 40-65 °C (hydrogenation) |
| Yield (final step) | >80% (reduction) | ~80% crude purity, further purification needed |
| Total steps | 3 | 2-3 |
| Scalability | High, mild conditions, simple equipment | Moderate, requires hydrogenation setup |
| Advantages | High yield, mild conditions, easy raw materials | Direct amination, selective reduction |
- The alkali-mediated chloroform reaction followed by azide substitution provides a robust and high-yielding synthetic route with mild conditions and simple workup, suitable for laboratory and potential industrial scale-up.
- Reductive amination methods utilizing catalytic hydrogenation provide an efficient pathway to the target compound but require careful control of hydrogenation parameters and catalyst management.
- Choice of base and solvent critically affects the reaction outcome, with DBU and THF frequently preferred for their reactivity and solubility profiles.
- The reduction step in the azide route is notable for simultaneous reduction of multiple functional groups, leading to unexpectedly high yields and operational simplicity.
- Purification often involves extraction, drying, and chromatographic techniques to achieve the desired purity for pharmaceutical applications.
The preparation of 2-(2-methylpiperidin-1-yl)propan-1-ol is well-established through two main synthetic strategies: a multi-step alkali-mediated chloroform and azide route, and a reductive amination approach using 2-methylpiperidine and α-halo ketones. Both methods offer advantages in yield and operational simplicity, with the former excelling in mild conditions and the latter in direct functional group installation. Choice of method depends on available equipment, desired scale, and purity requirements.
Q & A
Q. What are the established synthetic routes for 2-(2-Methylpiperidin-1-YL)propan-1-OL, and how can reaction conditions be optimized for academic-scale production?
Synthesis typically involves nucleophilic substitution between 2-methylpiperidine and a halogenated propanol derivative (e.g., 1-chloropropan-1-ol). Optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances yield by facilitating interfacial reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, but their removal post-reaction requires careful distillation to avoid decomposition .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for academic-scale production.
Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?
- NMR spectroscopy : H and C NMR can confirm the presence of the piperidine ring (δ 1.2–2.8 ppm for methyl and piperidine protons) and hydroxyl group (δ 1.5–2.0 ppm, broad singlet) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 173.131 (calculated for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound across different studies?
Discrepancies in logP (e.g., reported values ranging from 1.3 to 1.5) may arise from measurement methods (shake-flask vs. computational). To resolve:
- Experimental validation : Use standardized shake-flask protocols with octanol/water partitioning under controlled pH (7.4) and temperature (25°C) .
- Computational cross-check : Compare results with software like MarvinSketch or ACD/Labs, ensuring input structures match tautomeric forms .
- Inter-laboratory collaboration : Share samples with independent labs to verify reproducibility .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated to inform storage and experimental protocols?
- Accelerated stability studies : Incubate the compound at pH 3–10 (buffered solutions) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC and quantify using peak area normalization .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t) to predict shelf-life. For example, if degradation exceeds 10% at 40°C, recommend storage at ≤4°C .
- Protective measures : Use amber vials to prevent photodegradation and inert gas (N) purging to minimize oxidation .
Q. What in vitro assays are suitable for preliminary assessment of the pharmacological activity of piperidine derivatives like this compound, and how should control experiments be designed?
- Receptor binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement. Include positive controls (e.g., haloperidol for dopamine D2 receptors) and vehicle controls (DMSO ≤0.1%) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells. Normalize data to untreated cells and validate with a known cytotoxic agent (e.g., doxorubicin) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare intrinsic clearance (Cl) to reference compounds .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives of this compound for enhanced target specificity?
- Target selection : Prioritize proteins with structural data (e.g., PDB entries for acetylcholinesterase or kinase targets).
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids. Validate poses with molecular dynamics (MD) simulations (50 ns trajectories) .
- SAR analysis : Modify the hydroxyl group (e.g., esterification) or piperidine substituents and predict binding affinities. Cross-validate with synthesis and in vitro testing .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
